3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide
Overview
Description
3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylamide derivatives and has been found to exhibit promising biological activity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide exhibits significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro. It has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory and anticancer properties make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are numerous future directions for research on 3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide. One direction is to further investigate its mechanism of action in order to optimize its use in lab experiments. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, research could focus on developing new derivatives of this compound with improved biological activity.
Scientific Research Applications
The potential applications of 3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide in scientific research are numerous. This compound has been found to exhibit significant anti-inflammatory and antioxidant activity in vitro. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2OS/c19-14-6-1-12(2-7-14)3-10-17(23)22-18-21-16(11-24-18)13-4-8-15(20)9-5-13/h1-11H,(H,21,22,23)/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIMPVBTBOHAJX-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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